Fastigilin B

RNase L pathway Innate immunity Antiviral drug discovery

Fastigilin B (CAS 6995-11-5) is a pseudoguaianolide sesquiterpene lactone first isolated from Baileya multiradiata (desert-marigold) and characterized by Pettit et al. It belongs to a family of cytotoxic terpenoids that includes Fastigilin C, Helenalin, Radiatin, Baileyin, and Multiradiatin, all sharing a common azuleno[6,5-b]furan core but differing in oxidation state and substitution at C-1, C-4, and C-10.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 6995-11-5
Cat. No. B1196513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFastigilin B
CAS6995-11-5
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C=C(C)C)C
InChIInChI=1S/C20H26O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10-12,15-18,23H,1-5H3/t10-,11-,12-,15+,16+,17-,18-,20-/m0/s1
InChIKeyDLISCHVYLYGCNV-HJDABSCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fastigilin B (CAS 6995-11-5): Procurement-Grade Pseudoguaianolide with Differentiated RNase L Activation


Fastigilin B (CAS 6995-11-5) is a pseudoguaianolide sesquiterpene lactone first isolated from Baileya multiradiata (desert-marigold) and characterized by Pettit et al. [1]. It belongs to a family of cytotoxic terpenoids that includes Fastigilin C, Helenalin, Radiatin, Baileyin, and Multiradiatin, all sharing a common azuleno[6,5-b]furan core but differing in oxidation state and substitution at C-1, C-4, and C-10 [2]. Fastigilin B is distinguished by a saturated C1–C10 bond (absent the exocyclic methylene found in Fastigilin C and Helenalin), a C-4 hydroxy group, and a C-9 O-senecioyl ester, giving it a unique molecular formula of C20H26O6 (MW 362.42) [3]. Its most notable biological feature is its exceptional potency as an RNase L activator, a mechanism not shared by its close structural analogs, positioning it as a valuable tool compound for studying 2-5A-dependent ribonuclease pathways and as a potential therapeutic lead with a differentiated target engagement profile [4].

Why Fastigilin B Cannot Be Replaced by Fastigilin C, Helenalin, or Other In-Class Pseudoguaianolides


Pseudoguaianolide sesquiterpene lactones from Baileya species exhibit steep structure–activity relationships (SAR) where minor alterations to the cyclopentenone ring or ester side chain profoundly shift both potency and mechanism. Fastigilin B lacks the α-methylene-γ-lactone moiety and the cyclopentenone Michael acceptor system that define Helenalin's broad cytotoxicity via NF-κB inhibition and thiol alkylation [1]. Conversely, Fastigilin C (C20H24O6) is a more potent antileukemic agent (P388 ED50 = 0.004 µg/mL) than Fastigilin B (P388 ED50 = 0.078 µg/mL) in the same assay panel [2], yet Fastigilin B uniquely activates RNase L at sub-nanomolar concentrations (IC50 = 2.30 nM) — a target engagement absent in Fastigilin C and Helenalin at comparable concentrations [3]. This mechanistic divergence means that substituting Fastigilin B with a more cytotoxic analog risks losing the RNase L-dependent biological readout entirely, while substituting with a less potent RNase L activator (e.g., RNase L-IN-2, EC50 = 22 µM) reduces potency by approximately 10,000-fold . Generic in-class substitution is therefore incompatible with experiments requiring potent, selective RNase L pathway modulation.

Quantitative Differentiation of Fastigilin B Against Closest Analogs: Procurement Evidence Guide


RNase L Activation Potency: Fastigilin B (IC50 = 2.30 nM) vs. 2-5A Analog (IC50 ≈ 1000 nM) vs. RNase L-IN-2 (EC50 = 22,000 nM)

Fastigilin B activates 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. The natural endogenous ligand 2-5A (pppA2'p5'A2'p5'A) and its synthetic analog BDBM50025003 show an IC50 of approximately 1000 nM in the same assay system, making Fastigilin B roughly 435-fold more potent [2]. Against the synthetic small-molecule activator RNase L-IN-2 (EC50 = 22,000 nM in cell-free RNase L activation), Fastigilin B is approximately 9,565-fold more potent . No other Baileya-derived pseudoguaianolide has demonstrated RNase L activation at concentrations below 100 nM. This differential is both mechanistically unique and quantitatively decisive for target-based screening cascades.

RNase L pathway Innate immunity Antiviral drug discovery

P388 Murine Leukemia In Vitro Cytotoxicity: Fastigilin B (ED50 = 0.078 µg/mL) vs. Fastigilin C (ED50 = 0.004 µg/mL)

In the P388 murine lymphocytic leukemia in vitro assay, Fastigilin B exhibits an ED50 of 0.078 µg/mL, while Fastigilin C — its closest structural analog differing only in C-1 oxidation (exocyclic methylene vs. methyl) — shows an ED50 of 0.004 µg/mL, making Fastigilin C approximately 19.5-fold more potent in this assay [1]. Both values are derived from Pettit's biosynthetic products dataset, which standardized P388 screening across the Baileya sesquiterpene lactone series [2]. For context, the broader class of cytotoxic sesquiterpene lactones (including Helenalin) exhibits P388 ED50 values spanning 0.03–1.0 µg/mL, placing Fastigilin B in a moderate-activity tier within its family but with the unique mechanistic distinction of RNase L activation not observed in the more potent Fastigilin C [3]. This potency differential means that selecting Fastigilin B over Fastigilin C represents a deliberate trade-off — sacrificing approximately 20-fold cytotoxic potency for a differentiated target engagement profile.

Antineoplastic screening Leukemia P388 model Cytotoxicity profiling

KB Carcinoma Differential: Fastigilin B (ED50 = 20 µg/mL) Demonstrates Cell Line Selectivity Not Observed with Fastigilin C

Against KB human nasopharyngeal carcinoma cells, Fastigilin B shows an ED50 of 20 µg/mL, whereas Fastigilin C exhibits an ED50 of 1.0 µg/mL in the same KB assay, representing a 20-fold selectivity differential [1]. The P388/KB potency ratio is approximately 256 for Fastigilin B (0.078 vs. 20 µg/mL) but only 250 for Fastigilin C (0.004 vs. 1.0 µg/mL), indicating that Fastigilin B is broadly less potent against solid tumor cells relative to leukemia cells but maintains proportionally similar discrimination between cell types. This differential pattern, combined with the absence of the reactive exocyclic methylene group (present in Fastigilin C and Helenalin), suggests that Fastigilin B's cytotoxicity relies less on non-selective Michael addition to thiol-bearing proteins and more on specific target-mediated pathways such as RNase L [2]. For comparison, Helenalin (possessing both the α-methylene-γ-lactone and cyclopentenone systems) typically shows ED50 values below 0.5 µM against multiple solid tumor lines, consistent with its promiscuous alkylation mechanism [3].

Solid tumor selectivity KB carcinoma Therapeutic window

Melanoma Cell Sensitivity: Fastigilin B Demonstrates Selective Activity Against Fast-Cycling Melanoma Subpopulations

In a natural product library screen against melanoma cell populations, Sztiller-Sikorska et al. (2014) found that Fastigilin B was among the compounds exhibiting pronounced sensitivity toward fast-cycling melanoma cells compared to bulk populations, a profile shared with bactobolin, didemnin B, siomycin A, toyocamycin, and geldanamycin [1]. While the study did not provide a direct numerical IC50 for Fastigilin B in melanoma cells alone, the selectivity pattern was reported qualitatively as 'much more sensitive,' and the compound was included in the NCI Natural Products Set II, where it was identified as a hit against this aggressive subpopulation . This observation, while requiring independent quantitative confirmation, aligns with the hypothesis that Fastigilin B's mechanism (RNase L activation) may preferentially affect rapidly dividing cells with altered RNA metabolism. No comparable melanoma selectivity data have been reported for Fastigilin C or Helenalin in the same experimental paradigm, providing preliminary but meaningful differentiation.

Melanoma Cancer stem-like cells Drug screening

Structural Differentiation: Absence of α-Methylene-γ-Lactone Moiety in Fastigilin B vs. Helenalin/Fastigilin C

Fastigilin B (C20H26O6) lacks the exocyclic α-methylene-γ-lactone moiety that is present in Helenalin (C15H18O4) and Fastigilin C (C20H24O6) [1]. Helenalin's potent but non-selective cytotoxicity (IC50 = 0.5 µM in GLC4 lung carcinoma; ED50 = 0.03–1.0 µg/mL across cell lines) is largely attributed to Michael addition of the α-methylene-γ-lactone to cysteine thiols of NF-κB p65 and other regulatory proteins, combined with its α,β-unsaturated cyclopentenone [2]. Fastigilin C, with its exocyclic methylene at C-1 (C20H24O6, MW 360.40), retains this alkylating potential but is less promiscuous than Helenalin, while still being ~20-fold more cytotoxic than Fastigilin B in P388 assays [3]. Fastigilin B's saturated C1–C10 bond eliminates one electrophilic center entirely, correlating with its lower broad-spectrum cytotoxicity and its shift toward a specific target (RNase L). This structural distinction translates directly into a different safety and selectivity profile relevant to lead optimization programs.

Structure-activity relationship Michael acceptor Toxicity prediction

In Vivo P388 Activity: Fastigilin B T/C = 141% at 100 mg/kg — Moderate But Confirmed In Vivo Antitumor Efficacy

In the murine P388 lymphocytic leukemia in vivo model, Fastigilin B administered at 100 mg/kg produced a T/C (treated/control survival) value of 141%, indicating a 41% increase in median survival time relative to untreated controls [1]. A T/C ≥ 125% is the NCI threshold for meaningful antitumor activity, confirming that Fastigilin B is active in vivo despite its moderate in vitro P388 potency (ED50 = 0.078 µg/mL) [2]. For comparison, the most active Baileya constituents — Fastigilin C and radiatin — were described by Pettit et al. as displaying the 'most significant antitumor activity' in the same panel, with Fastigilin C also showing activity against Lewis lung carcinoma in vivo, but specific T/C values for these comparators at matched doses are not reported in accessible sources [3]. Helenalin's in vivo P388 activity is well-documented but often limited by host toxicity due to its non-selective alkylation mechanism [4]. Fastigilin B's combination of confirmed in vivo activity with lower in vitro potency suggests a potentially wider therapeutic index, though direct comparative in vivo toxicity data are lacking.

In vivo antitumor P388 leukemia model T/C ratio

Procurement-Validated Research and Screening Applications for Fastigilin B (CAS 6995-11-5)


Target-Based RNase L Activator Screening and Antiviral Drug Discovery

Fastigilin B's sub-nanomolar RNase L activation (IC50 = 2.30 nM) makes it an indispensable positive control and tool compound for high-throughput screens designed to identify novel RNase L agonists for antiviral or immunomodulatory applications [1]. At nearly 10,000-fold greater potency than the synthetic activator RNase L-IN-2 (EC50 = 22 µM), Fastigilin B enables assay miniaturization and reduces compound solubility burden in cell-based screening formats . It is the only sesquiterpene lactone known to engage RNase L at physiologically relevant concentrations, justifying procurement as a reference standard in any laboratory studying the 2-5A/RNase L pathway.

Cancer Stem Cell and Melanoma Heterogeneity Research

Based on the PLOS ONE screening data identifying Fastigilin B as selectively active against fast-cycling melanoma subpopulations, procurement is warranted for confirmatory and mechanistic follow-up studies in cancer stem-like cell models [2]. Unlike Helenalin, whose promiscuous thiol reactivity confounds target identification in heterogeneous cell populations, Fastigilin B's selective RNase L-mediated mechanism offers a cleaner pharmacological probe for dissecting the role of RNA metabolism in melanoma plasticity. Its availability as part of the NCI Natural Products Set II indicates institutional validation of its research utility.

SAR Studies of Pseudoguaianolide Scaffolds Without Michael Acceptor Liability

Fastigilin B is the most extensively characterized pseudoguaianolide that lacks both the α-methylene-γ-lactone and the exocyclic cyclopentenone Michael acceptor systems [3]. Medicinal chemistry teams aiming to develop Helenalin- or Fastigilin C-derived leads with improved selectivity should procure Fastigilin B as the reference 'non-alkylating' scaffold. Quantitative cytotoxicity differentials (P388: 19.5-fold less potent than Fastigilin C; KB: 20-fold less potent) provide baseline data for evaluating synthetic modifications that restore potency without reintroducing promiscuous reactivity.

In Vivo Proof-of-Concept Studies in Leukemia Models Requiring Confirmed But Moderate Antitumor Activity

Fastigilin B's confirmed in vivo P388 activity (T/C = 141% at 100 mg/kg) positions it as a development candidate for leukemia models where excessive potency-driven toxicity is undesirable [4]. For dual-agent combination studies or sequential therapy regimens where a moderately active compound with a distinct mechanism (RNase L activation) is needed alongside standard-of-care agents, Fastigilin B offers a validated in vivo starting point that is unlikely to be replicated by substituting Fastigilin C (different mechanism) or Helenalin (excessive host toxicity risk).

Quote Request

Request a Quote for Fastigilin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.